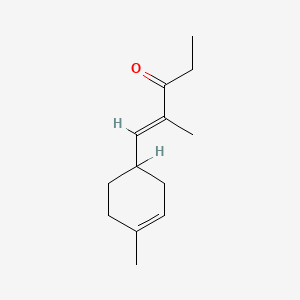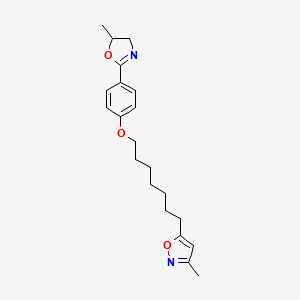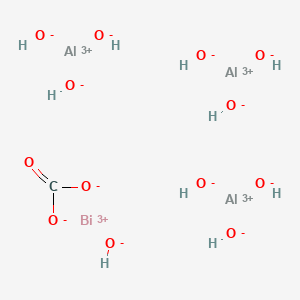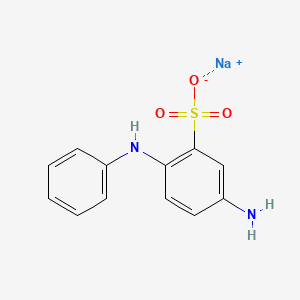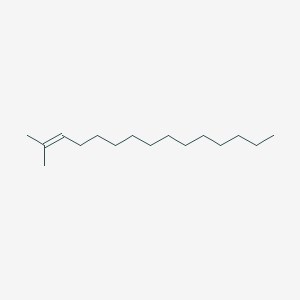
2-Methyl-2-pentadecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-pentadecene is an organic compound with the molecular formula C16H32. It is a type of alkene, characterized by the presence of a double bond between two carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-2-pentadecene can be synthesized through various methods, including the dehydration of alcohols and the dehydrohalogenation of alkyl halides. One common method involves the use of a strong acid, such as sulfuric acid, to dehydrate 2-methyl-2-pentadecanol, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic dehydrogenation of alkanes. This process involves the use of metal catalysts, such as platinum or palladium, under high temperatures and pressures to remove hydrogen atoms from the alkane, forming the desired alkene .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-pentadecene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a platinum or palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated alkenes.
Aplicaciones Científicas De Investigación
2-Methyl-2-pentadecene has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of polymers, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-pentadecene involves its interaction with various molecular targets and pathways. As an alkene, it can undergo addition reactions with electrophiles, leading to the formation of new chemical bonds. The double bond in the compound makes it reactive towards various reagents, allowing it to participate in a wide range of chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpentadecane: An alkane with a similar carbon chain length but lacking the double bond.
1-Pentadecene: An alkene with a double bond at a different position in the carbon chain.
2-Methyl-1-pentadecene: An isomer with the double bond at the first carbon position.
Uniqueness
2-Methyl-2-pentadecene is unique due to its specific structure, which includes a double bond at the second carbon position. This structural feature imparts distinct chemical reactivity and properties compared to its isomers and other similar compounds .
Propiedades
Número CAS |
70872-68-3 |
|---|---|
Fórmula molecular |
C16H32 |
Peso molecular |
224.42 g/mol |
Nombre IUPAC |
2-methylpentadec-2-ene |
InChI |
InChI=1S/C16H32/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3/h15H,4-14H2,1-3H3 |
Clave InChI |
XGTFGRHQZHQLOP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





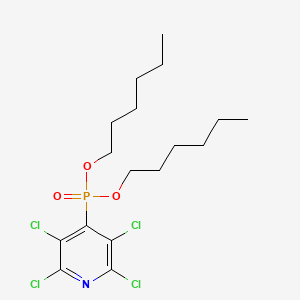

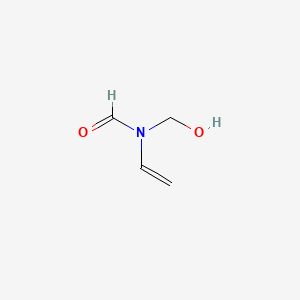

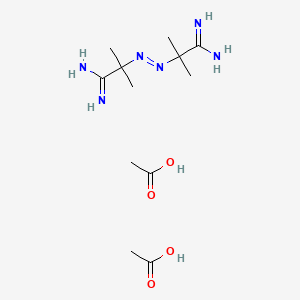

![4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline](/img/structure/B12668441.png)
